![molecular formula C15H12N4OS B2516409 1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole CAS No. 1225150-40-2](/img/structure/B2516409.png)
1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
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Overview
Description
“1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole” is a complex organic compound that contains several heterocyclic moieties, including a thiophene ring, a 1,2,4-oxadiazole ring, and a benzimidazole ring . These types of compounds are often of interest in medicinal chemistry due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its three heterocyclic rings: the thiophene, 1,2,4-oxadiazole, and benzimidazole rings. These rings are connected by ethyl linkers . The thiophene ring contains a five-membered ring made up of one sulfur atom . The 1,2,4-oxadiazole ring is a five-membered ring containing three nitrogen atoms . The benzimidazole ring is a fused ring system containing a benzene ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of its heterocyclic rings. For example, the thiophene ring is known to undergo electrophilic aromatic substitution . The 1,2,4-oxadiazole ring can participate in a variety of reactions due to the presence of the nitrogen atoms . The benzimidazole ring can also undergo various reactions, such as electrophilic substitution .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including the compounds , have a wide range of therapeutic properties . They are effective in treating various diseases and have diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
These compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They can be used to develop new drugs for treating inflammatory diseases .
Antioxidant Properties
The compounds also exhibit promising antioxidant activities . They can scavenge free radicals and prevent oxidative stress, which is associated with various diseases .
Antimicrobial Properties
Thiophene derivatives, including the compounds , have shown antimicrobial properties . They can be used to develop new antimicrobial drugs .
Material Science Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion, extending their lifespan .
Electronic Applications
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Safety and Hazards
Future Directions
Compounds containing heterocyclic rings like thiophene, 1,2,4-oxadiazole, and benzimidazole are of great interest in medicinal chemistry due to their wide range of biological activities . Therefore, future research could focus on synthesizing derivatives of this compound and testing their biological activity. This could lead to the development of new drugs with improved efficacy and safety profiles .
Mechanism of Action
Target of action
Thiophene and benzimidazole derivatives are known to interact with a variety of biological targets. For instance, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Benzimidazole derivatives also show a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of action
The exact mode of action can vary greatly depending on the specific compound and its targets. For example, some thiophene derivatives are used as corrosion inhibitors , while others play a role in the advancement of organic semiconductors . Benzimidazole derivatives, on the other hand, have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .
Biochemical pathways
The affected pathways will depend on the specific targets of the compound. For example, some thiophene-based drugs might affect pathways related to inflammation or cancer , while benzimidazole derivatives might interfere with viral replication or other disease-related pathways .
Result of action
The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. For example, a thiophene derivative that acts as an anticancer agent might induce apoptosis in cancer cells , while a benzimidazole derivative with antiviral activity might prevent the replication of viral particles within cells .
properties
IUPAC Name |
3-[2-(benzimidazol-1-yl)ethyl]-5-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-2-5-12-11(4-1)16-10-19(12)8-7-14-17-15(20-18-14)13-6-3-9-21-13/h1-6,9-10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKFMUYTXWHDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC3=NOC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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